![molecular formula C17H14F3N3O2S B2887137 methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate CAS No. 955962-94-4](/img/structure/B2887137.png)
methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate is a complex organic compound It contains distinct functional groups including a pyrazole ring, a thiazole ring, and an ester
作用機序
Target of Action
It is known that similar compounds, such as 2-methyl-3-trifluoromethylaniline, have been used in the synthesis of methylguanidine derivatives, which are prospective pet radioligands for the open channel of the nmda receptor . The NMDA receptor is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .
Mode of Action
For instance, some trifluoromethyl compounds are known to act as antagonists for the calcitonin gene-related peptide (CGRP) receptor
Biochemical Pathways
Given its potential interaction with the nmda receptor, it may influence pathways related to neuronal signaling and neurodegeneration .
Result of Action
If it indeed interacts with the nmda receptor, it could potentially modulate neuronal activity and have implications for neurodegenerative disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate usually involves multi-step organic synthesis techniques. One possible route could be:
Starting with pyrazole formation: Synthesize 3-methyl-5-(trifluoromethyl)pyrazole from appropriate precursors like hydrazine and trifluoroacetic acid under acidic conditions.
Thiazole ring synthesis: React the pyrazole derivative with a suitable thiazole precursor in the presence of a catalyst.
Final esterification: The thiazole intermediate can then be treated with methyl bromoacetate under basic conditions to yield the final compound.
Industrial Production Methods
Scaling up the synthesis for industrial production might involve optimization of reaction conditions, such as temperature, pressure, and the use of industrial catalysts to increase yield and purity. Advanced techniques like flow chemistry could be employed for continuous production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methyl group on the pyrazole ring.
Reduction: Reduction reactions could target the ester functional group, converting it to an alcohol.
Substitution: Various substitutions can occur on the aromatic rings, potentially modifying the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Halogenation reagents or electrophiles under Friedel-Crafts conditions.
Major Products
The specific products formed depend on the reaction conditions but can include hydroxylated derivatives (from oxidation) or reduced esters (from reduction).
科学的研究の応用
Methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate has applications across several fields:
Chemistry: As a building block in organic synthesis due to its multiple reactive sites.
Biology: Potential use as a probe in biochemical assays, given its fluorinated moiety.
Medicine: Exploration in drug discovery for its potential pharmacological properties.
Industry: Use in materials science, possibly contributing to the development of new polymers or other advanced materials.
類似化合物との比較
Comparing methyl 2-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetate with similar structures highlights its uniqueness:
Similar Compounds: Other pyrazole or thiazole derivatives.
There you have it! A deep dive into the intriguing world of this compound
特性
IUPAC Name |
methyl 2-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-10-8-13(17(18,19)20)23(22-10)16-21-15(11-6-4-3-5-7-11)12(26-16)9-14(24)25-2/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMCWBLXPINCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)CC(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-({1-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B2887054.png)
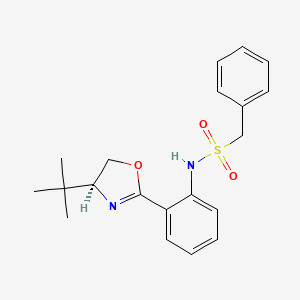
![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)
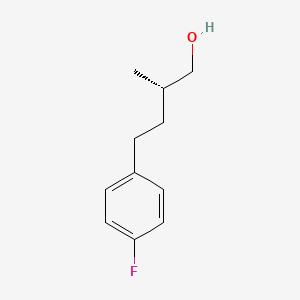
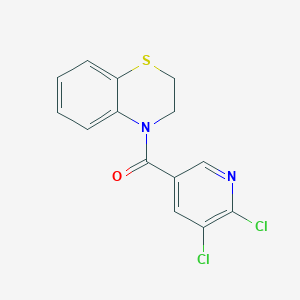
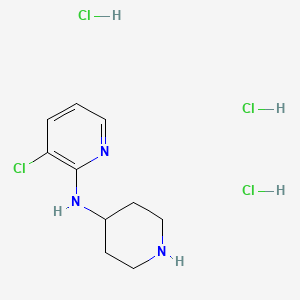
![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2887063.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)
![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2887067.png)
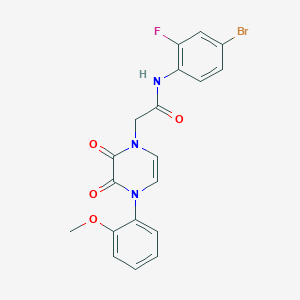
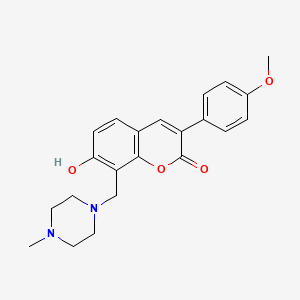
![3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole](/img/structure/B2887075.png)

